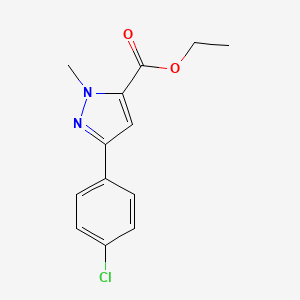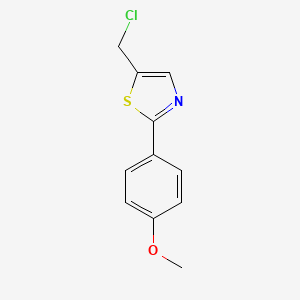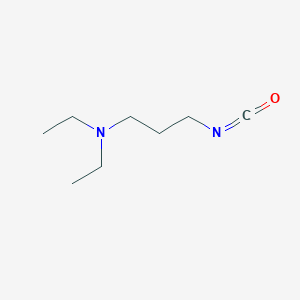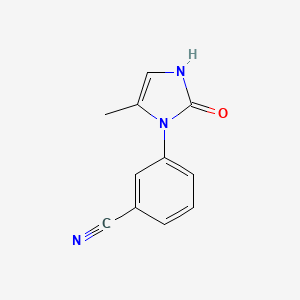![molecular formula C10H22N2O B1453564 Dimethyl[3-(piperidin-4-yloxy)propyl]amine CAS No. 883532-64-7](/img/structure/B1453564.png)
Dimethyl[3-(piperidin-4-yloxy)propyl]amine
Overview
Description
Synthesis Analysis
Piperidine derivatives, such as DMPPA, are among the most important synthetic fragments for designing drugs . The synthesis of piperidine-containing compounds has been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The IUPAC name for DMPPA is N,N-dimethyl-3-(4-piperidinyl)-1-propanamine . The InChI code for this compound is 1S/C10H22N2/c1-12(2)9-3-4-10-5-7-11-8-6-10/h10-11H,3-9H2,1-2H3 .Physical And Chemical Properties Analysis
DMPPA is a liquid at room temperature . It has a molecular weight of 186.29 g/mol.Scientific Research Applications
Scientific Research Applications of Dimethyl[3-(piperidin-4-yloxy)propyl]amine
Spectroscopic Properties and Chemical Behavior
- Compounds containing a piperidine ring, such as N-Substituted 4-piperidones, exhibit significant spectroscopic properties. For instance, the replacement of certain groups in keto-cyanines with a piperidine ring results in substantial shifts in absorption spectra, indicating sensitivity to structural changes (Krasnaya et al., 2009).
Synthetic Applications
- Piperidine derivatives play a crucial role in the synthesis of diverse chemical structures. They serve as common intermediates for the synthesis of indole alkaloids and exhibit utility in the formal synthesis of complex molecules like (±)-quebrachamine (Grover & Kerr, 2015).
- Another example is the synthesis of molecules like 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one, showcasing unique NMR characteristics and exhibiting antioxidant potency, highlighting the chemical versatility and potential therapeutic applications of piperidine derivatives (Dineshkumar & Parthiban, 2022).
Molecular Structure Investigations
- Research into molecular structures of compounds incorporating piperidine moieties reveals intricate intermolecular interactions and properties, such as solvatochromism and dipole moments, indicating their potential in various scientific applications (Shawish et al., 2021).
Material Synthesis and Properties
- Piperidine and related structures are instrumental in synthesizing materials with specific properties like fluorescence, solvatochromism, and non-linear optical behaviors. Their synthesis methods, involving interactions with different chemical groups, highlight their relevance in material science (Qin et al., 2005).
Bioactive Compounds and Pharmacological Potential
- The synthesis and structural elucidation of bioactive compounds, such as piperazine N-oxide/N-glucuronide metabolites, underscore the importance of piperidine derivatives in drug metabolism and pharmacological studies. These findings could guide the development of new therapeutic agents (Uldam et al., 2011).
Safety and Hazards
Mechanism of Action
Target of Action
This compound is a derivative of piperidine , a six-membered heterocycle that is a common structural element in many pharmaceuticals . Therefore, it is likely that this compound interacts with a variety of biological targets, similar to other piperidine derivatives .
Mode of Action
Given its structural similarity to other piperidine derivatives, it may interact with its targets through a variety of mechanisms, potentially including hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biological processes , suggesting that this compound may also interact with multiple pathways.
Pharmacokinetics
It is known that the compound is a liquid at room temperature , which may influence its bioavailability and distribution within the body.
Result of Action
Given its structural similarity to other piperidine derivatives, it is likely that this compound has a range of biological effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Dimethyl[3-(piperidin-4-yloxy)propyl]amine. For example, the compound’s storage temperature can affect its physical properties , which may in turn influence its biological activity. Additionally, the compound’s interaction with other molecules in its environment, such as proteins and lipids, can also affect its action and efficacy .
Biochemical Analysis
Biochemical Properties
Dimethyl[3-(piperidin-4-yloxy)propyl]amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates . The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, thereby affecting the overall metabolic pathways in which these enzymes participate .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in downstream signaling cascades . Additionally, it can affect the expression of specific genes by interacting with transcription factors or other regulatory proteins, thereby influencing cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as receptors or enzymes, leading to changes in their conformation and activity . For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Alternatively, it can activate enzymes by inducing conformational changes that enhance their catalytic efficiency . These interactions can result in significant changes in cellular processes and overall physiological responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific storage conditions, but it may degrade over time when exposed to certain environmental factors such as light or heat . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function . At higher doses, it may induce toxic or adverse effects, including cellular damage, oxidative stress, and apoptosis . Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced beyond a certain dosage level .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux by modulating the activity of key enzymes involved in metabolic processes . For example, this compound may enhance or inhibit the activity of enzymes involved in the biosynthesis or degradation of specific metabolites, thereby affecting their levels within the cell . These interactions can have significant implications for cellular metabolism and overall physiological function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cellular membranes, allowing it to reach its target sites within the cell . Additionally, it may bind to specific proteins that facilitate its distribution and localization within different cellular compartments . These processes are crucial for the compound’s bioavailability and overall efficacy in exerting its biological effects .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function . This compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism . Alternatively, it may be directed to the nucleus, where it can interact with nuclear proteins and influence gene expression . The subcellular localization of this compound is a critical factor in determining its overall biological activity and effects .
properties
IUPAC Name |
N,N-dimethyl-3-piperidin-4-yloxypropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O/c1-12(2)8-3-9-13-10-4-6-11-7-5-10/h10-11H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBWJSXMJVVCOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-chloro-N-[3-(thiomorpholin-4-ylmethyl)phenyl]acetamide hydrochloride](/img/structure/B1453495.png)
![4-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]piperidine hydrochloride](/img/structure/B1453497.png)
![(1S,2S)-2-((4S)-3H-Dinaphtho[2,1-c:1',2'-e]phosphepin-4(5H)-yl)-1,2-diphenylethanamine](/img/structure/B1453499.png)

![{3-[1-(Dimethylamino)ethyl]phenyl}boronic acid](/img/structure/B1453502.png)
